Quinoline hydrochloride

描述

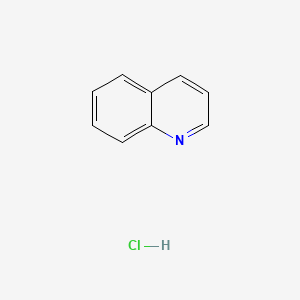

Quinoline hydrochloride is a heterocyclic aromatic organic compound characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical and chemical applications. Synthetically, this compound derivatives are often prepared via methods such as Gabriel synthesis or Lewis acid-mediated cyclization, followed by conversion to the hydrochloride salt to stabilize the amine functionality . Key intermediates like 2-ethyl-3-quinolinecarboxylic acid hydrochloride are synthesized using one-pot reactions involving nitrobenzaldehyde and ketones, with zinc or tin chlorides as catalysts . Structural verification of synthesized compounds is achieved through comparisons with reference standards (e.g., National Cancer Institute samples) and analytical techniques like HPLC and NMR .

属性

IUPAC Name |

quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXRWZBTVAZNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-22-5 (Parent) | |

| Record name | Quinoline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060192 | |

| Record name | Quinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-64-3 | |

| Record name | Quinoline, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Quinoline hydrochloride can be synthesized through several methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction proceeds through the formation of a dihydroquinoline intermediate, which is then oxidized to quinoline. The quinoline is then treated with hydrochloric acid to form this compound.

Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The resulting quinoline is then converted to this compound by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves the Skraup synthesis due to its high yield and scalability. The reaction is carried out in large reactors with precise control of temperature and reaction conditions to ensure consistent product quality. The crude quinoline is purified through distillation and recrystallization before being converted to this compound by treatment with hydrochloric acid.

化学反应分析

Types of Reactions

Quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: It can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent such as tetrahydrofuran.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide.

Reduction: 1,2,3,4-Tetrahydroquinoline.

Substitution: Various substituted quinoline derivatives, such as 4-nitroquinoline, 6-sulfoquinoline, and 2-chloroquinoline.

科学研究应用

Medicinal Chemistry Applications

Quinoline derivatives, including quinoline hydrochloride, are recognized for their extensive bioactivity. They serve as essential scaffolds in drug design due to their ability to interact with biological targets, leading to various therapeutic effects:

- Antimicrobial Activity : Quinoline derivatives have shown promising results against a range of bacteria and fungi. For instance, studies have demonstrated that quinoline hydrazone derivatives exhibit significant antibacterial and antitubercular properties. Compounds such as QH-02 and QH-04 have demonstrated minimum inhibitory concentration (MIC) values as low as 4 μg/mL against Mycobacterium tuberculosis .

- Antiviral and Antiparasitic Effects : Quinoline compounds have been used in the development of antiviral medications, notably chloroquine for malaria treatment. Their mechanisms often involve interference with viral replication or inhibition of enzyme activities essential for pathogen survival .

- Antioxidant Properties : Recent research has identified quinoline derivatives as potential antioxidants with neuroprotective capabilities, particularly in combating neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds can inhibit key enzymes related to oxidative stress.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Antitubercular Activity : A study involving synthesized quinoline hydrazone derivatives revealed that these compounds could outperform traditional antitubercular drugs like rifampicin and isoniazid, highlighting their potential in treating resistant strains of tuberculosis .

- Neuroprotective Effects : Research into quinoline derivatives has led to the identification of compounds that can act as multifunctional antioxidants. These compounds were found to inhibit key enzymes associated with neurodegeneration while also demonstrating low toxicity profiles .

Industrial Applications

Beyond medicinal uses, this compound plays a role in various industrial applications:

- Dyes and Pigments : Quinoline is utilized in the manufacture of dyes due to its ability to form stable complexes with metals, enhancing color properties .

- Pesticides Production : As a precursor to 8-hydroxyquinoline, it is crucial in developing chelating agents used in pesticides, which are vital for agricultural productivity .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antibacterial, antiviral, antioxidant | Effective against Mycobacterium tuberculosis; neuroprotective properties identified |

| Synthesis Methods | MCRs, Vilsmeier-Haack | Efficient synthesis methods leading to enhanced bioactivity |

| Industrial Applications | Dyes, pesticides | Used in dye manufacturing; precursor for chelating agents |

作用机制

The mechanism of action of quinoline hydrochloride varies depending on its application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, quinoline-based antimalarial drugs, such as chloroquine, inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.

相似化合物的比较

Chlorinated Derivatives

- 6-Chloro-4-hydrazino-2-methylthis compound (CAS: MFCD07700274): Features a chloro substituent at position 6 and a hydrazino group at position 3. This compound is used as a building block in antimalarial and anticancer drug synthesis. Its hydrazino group enhances nucleophilic reactivity compared to unsubstituted this compound .

- 2-(Chloromethyl)this compound (CAS: 3747-74-8): The chloromethyl group at position 2 increases electrophilicity, enabling alkylation reactions in pharmaceutical intermediates. Its molecular weight (214.09 g/mol) and reactivity differ significantly from non-chlorinated analogs .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | None (parent compound) | 165.62 | Pharmaceutical intermediates |

| 6-Chloro-4-hydrazino-2-methylquinoline HCl | 6-Cl, 4-NHNH2, 2-CH3 | 218.09 | Anticancer agents |

| 2-(Chloromethyl)quinoline HCl | 2-CH2Cl | 214.09 | Alkylation reactions |

| 3-(Chloromethyl)quinoline HCl | 3-CH2Cl | 214.09 | Drug synthesis intermediates |

Crystallographic Differences

A study of 26 chlorinated quinoline derivatives revealed that chloro substituents at positions 2, 3, or 8 alter hydrogen-bonding patterns and crystal packing. For instance, 8-chlorothis compound forms stronger intramolecular N–H···Cl interactions compared to 2-chloro analogs, affecting solubility and stability .

Pharmacological Analogs

BU224 Hydrochloride

- Structure: 2-(4,5-dihydroimidazol-2-yl)this compound.

- Activity: Acts as an imidazoline receptor agonist, showing anticonvulsant effects in murine epilepsy models. Unlike this compound, BU224’s imidazoline moiety confers selectivity for I2 receptors .

Pipequaline Hydrochloride

Table 2: Pharmacological Profile Comparison

| Compound | Target/Receptor | Biological Activity | Key Structural Feature |

|---|---|---|---|

| This compound | N/A | Intermediate synthesis | Parent quinoline scaffold |

| BU224 hydrochloride | Imidazoline I2 receptor | Anticonvulsant | Imidazoline substituent |

| Pipequaline hydrochloride | GABA-A receptor | Anxiolytic | Piperidinyl ethoxy group |

Salts and Counterion Effects

- This compound platinic salt (CAS: N/A): Platinum coordination alters redox properties, enabling applications in catalysis. This contrasts with the hydrochloride salt, which is primarily used for solubility .

- Isothis compound: Structural isomer of this compound. The shifted nitrogen position in isoquinoline reduces aromaticity, leading to lower thermal stability .

Key Research Findings

Synthetic Utility: this compound derivatives serve as versatile intermediates. For example, 2-ethyl-3-quinolinecarboxylic acid hydrochloride is synthesized in 75–85% yield using one-pot methods, outperforming traditional multi-step routes .

Biological Activity: Styrylquinoline hydrochlorides with amino substituents (e.g., compound 3) exhibit red-shifted fluorescence (λem = 650 nm) and dual therapeutic-diagnostic activity against amyloid-beta aggregates in Alzheimer’s disease .

生物活性

Quinoline hydrochloride, a derivative of quinoline, is recognized for its diverse biological activities, which have garnered significant attention in pharmacological research. This article reviews the biological effects of this compound, highlighting its applications in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.

Chemical Structure and Properties

Quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The hydrochloride form enhances its solubility in water, making it more bioavailable for therapeutic use. The chemical structure of quinoline derivatives often influences their biological activity, with modifications leading to enhanced efficacy against specific targets.

Biological Activities

1. Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Notably, compounds like Camptothecin, derived from quinoline, have shown significant activity against various cancer types by targeting DNA topoisomerase I. Recent studies indicate that modified quinoline structures exhibit enhanced cytotoxicity against cancer cells, demonstrating potential as novel anticancer agents .

2. Antimicrobial Activity

this compound exhibits potent antimicrobial properties against a range of pathogens. Research shows that quinoline derivatives possess antibacterial and antifungal activities, making them candidates for developing new antibiotics . For instance, derivatives have been tested against strains of Staphylococcus aureus and Escherichia coli with promising results.

3. Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are notable in various studies. They have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For example, specific quinoline compounds demonstrated significant inhibition of nitric oxide (NO) production in vitro, suggesting their potential as anti-inflammatory agents .

4. Antimalarial Activity

Quinoline compounds are historically significant in treating malaria. Quinine, a well-known quinoline derivative, has been used for centuries to combat malaria. Recent research continues to explore the effectiveness of novel quinoline derivatives against drug-resistant strains of Plasmodium falciparum .

Data Tables

The following table summarizes various biological activities associated with this compound and its derivatives:

Case Studies

- Anticancer Efficacy : A study investigated the effects of synthesized quinoline derivatives on human cancer cell lines. Results indicated that certain modifications led to increased apoptosis in breast cancer cells, with IC50 values significantly lower than those observed for standard chemotherapeutics .

- Antimicrobial Testing : In vitro tests demonstrated that a series of quinoline derivatives exhibited substantial antibacterial activity against resistant strains of E. coli and S. aureus, suggesting their potential as new antibiotic agents .

- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory properties of quinoline derivatives showed that they effectively reduced inflammation in animal models by modulating cytokine levels and inhibiting inflammatory pathways .

常见问题

Q. What are the established synthesis protocols for quinoline hydrochloride, and how do they differ in yield and applicability?

this compound is synthesized via classical methods such as the Skraup and Doebner–Miller reactions, which involve condensation of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions . Modern approaches include microwave-assisted amination and transition metal-catalyzed cross-coupling reactions, which improve regioselectivity and reduce reaction time. For example, microwave-assisted methods achieve yields up to 87% for benzylamine derivatives, compared to 53–60% for traditional methods . Key considerations include solvent choice (e.g., ionic liquids for green synthesis) and purification via chromatography or crystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved protective clothing to prevent skin/eye exposure . Engineering controls, such as fume hoods or closed systems, are mandatory due to potential respiratory hazards. Storage at −20°C in airtight containers minimizes degradation, and disposal must comply with federal regulations for halogenated organic compounds .

Q. How should this compound derivatives be characterized to confirm structural identity and purity?

Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (≥98% purity is standard), and mass spectrometry (MS) for molecular weight confirmation . For novel compounds, elemental analysis and X-ray crystallography are recommended. Known compounds require comparison with literature data (e.g., CAS registry numbers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Meta-analytical tools like the I² statistic quantify heterogeneity across studies, distinguishing true biological effects from methodological variability . For instance, discrepancies in IC₅₀ values for KvQT1/minK channel antagonism (e.g., ~1 μM for mefloquine hydrochloride) may arise from assay conditions (e.g., cell type, voltage protocols). Systematic reviews should stratify data by experimental design and use random-effects models to account for between-study variance .

Q. What strategies optimize the synthesis of this compound analogs with enhanced bioactivity?

Computational modeling (e.g., DFT for electron distribution analysis) guides substituent placement to improve binding affinity. For example, introducing electron-withdrawing groups at the 4-position enhances antimalarial activity . Reaction optimization via Design of Experiments (DoE) evaluates variables (temperature, catalyst loading) to maximize yield. Transition metal catalysts (e.g., Pd for Buchwald-Hartwig amination) improve regioselectivity in complex derivatives .

Q. How do pharmacokinetic properties of this compound derivatives influence experimental design in in vivo studies?

Preclinical studies must account for bioavailability, metabolic stability, and tissue distribution. For example, mefloquine hydrochloride’s long half-life (2–4 weeks) necessitates staggered dosing in animal models to avoid toxicity . LC-MS/MS quantifies plasma concentrations, while µPET imaging tracks biodistribution. Adherence to NIH guidelines ensures reproducibility, including blinding and power analysis for sample size .

Q. What methodological pitfalls arise in studying this compound’s mechanism of action, and how can they be mitigated?

Off-target effects (e.g., K⁺ channel blockade) may confound results. Use orthogonal assays (e.g., patch-clamp electrophysiology and calcium imaging) to validate specificity . Negative controls (e.g., quinoline derivatives without the hydrochloride moiety) isolate pH-dependent effects. Transparent reporting of raw data and statistical methods (e.g., Bonferroni correction for multiple comparisons) is critical .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。